5-(4-Fluorophenoxy)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenoxy)pyridine-2-carbonitrile is an organic compound with the molecular formula C12H7FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)pyridine-2-carbonitrile typically involves the reaction of 4-fluorophenol with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-(4-Fluorophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)pyridine-2-carbonitrile
- 3-(4-Fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Uniqueness
5-(4-Fluorophenoxy)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H7FN2O |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN2O/c13-9-1-4-11(5-2-9)16-12-6-3-10(7-14)15-8-12/h1-6,8H |
InChI Key |
CMNGMROPDCTUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.